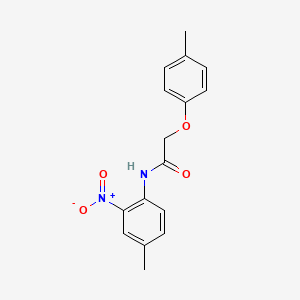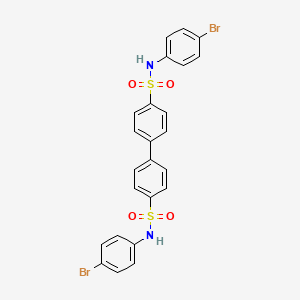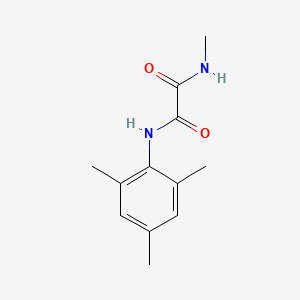![molecular formula C16H16N4O B5182342 4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B5182342.png)
4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone, also known as AMPEP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMPEP is a phthalazinone derivative that possesses unique biochemical and physiological properties, making it an attractive candidate for research in drug discovery, medicinal chemistry, and neuroscience.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone is not fully understood, but studies have suggested that it may act as a ligand for G protein-coupled receptors. 4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone has been shown to bind to the dopamine D2 receptor, which is involved in the regulation of various physiological processes, including movement, mood, and reward.
Biochemical and Physiological Effects:
4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In vivo studies have shown that 4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone can reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone in lab experiments is its unique biochemical and physiological properties. 4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. However, one of the limitations of using 4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone in lab experiments is its complex synthesis process, which requires specialized equipment and expertise.
Future Directions
There are several future directions for research on 4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone. One direction is the development of new analogs of 4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone that exhibit improved pharmacological properties, such as increased potency and selectivity. Another direction is the investigation of the neuroprotective properties of 4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone and its potential as a candidate for the development of new drugs for the treatment of neurodegenerative diseases. Finally, the identification of the molecular targets of 4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone and the elucidation of its mechanism of action will be critical for the development of new drugs based on this compound.
Synthesis Methods
The synthesis of 4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone involves a multi-step process that begins with the reaction of 2-(2-pyridinyl)ethylamine with 4-chloromethylphthalazinone. The resulting intermediate is then treated with ammonium hydroxide to yield 4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone. The synthesis of 4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone has been the subject of numerous scientific studies due to its potential applications in various fields. In drug discovery, 4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone has been investigated for its ability to act as a ligand for G protein-coupled receptors, which are involved in the regulation of various physiological processes. Studies have also shown that 4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone may have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
In medicinal chemistry, 4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone has been studied for its potential as a lead compound for the development of new drugs. Researchers have identified several analogs of 4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone that exhibit improved pharmacological properties, such as increased potency and selectivity.
In neuroscience, 4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone has been investigated for its ability to modulate the activity of ion channels, which are involved in the regulation of neuronal excitability. Studies have shown that 4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone may have neuroprotective properties, making it a potential candidate for the development of new drugs for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
4-(aminomethyl)-2-(2-pyridin-2-ylethyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c17-11-15-13-6-1-2-7-14(13)16(21)20(19-15)10-8-12-5-3-4-9-18-12/h1-7,9H,8,10-11,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZGTFQMDGUXFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)CCC3=CC=CC=N3)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(aminomethyl)-2-[2-(pyridin-2-yl)ethyl]phthalazin-1(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS*,6aR*)-5-(2-amino-6-methyl-4-pyrimidinyl)-3-[3-(4-fluorophenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5182266.png)
![2-[1-(3-nitrobenzyl)-2-piperidinyl]ethanol](/img/structure/B5182279.png)
![1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5182285.png)
![5-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-1-naphthamide](/img/structure/B5182287.png)
![N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-biphenylamine](/img/structure/B5182293.png)
![N-[3-(1-azepanylcarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide](/img/structure/B5182299.png)



![1-[2-(4-morpholinyl)ethyl]-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5182331.png)
![3-[(3,5-dichlorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5182349.png)

![1-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5182389.png)